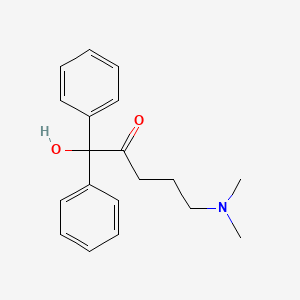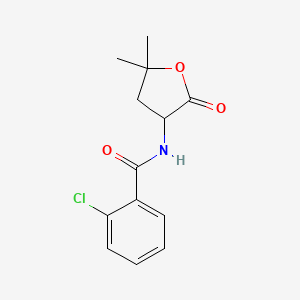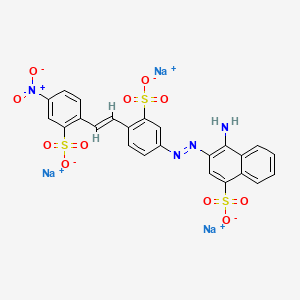![molecular formula C14H18S2 B13798122 Benzo[b]thiophene, 2-(hexylthio)-](/img/structure/B13798122.png)
Benzo[b]thiophene, 2-(hexylthio)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Hexylthio)benzo[b]thiophene is an organic compound belonging to the class of benzothiophenes. Benzothiophenes are aromatic heterocyclic compounds containing a benzene ring fused to a thiophene ring. The hexylthio group attached to the second position of the benzothiophene ring imparts unique chemical and physical properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hexylthio)benzo[b]thiophene typically involves the introduction of a hexylthio group to the benzothiophene core. One common method is the reaction of 2-bromobenzothiophene with hexanethiol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of 2-(Hexylthio)benzo[b]thiophene may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Hexylthio)benzo[b]thiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups to the benzothiophene ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nitrating agents, and Friedel-Crafts acylation reagents.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol and thioether derivatives.
Substitution: Halogenated, nitrated, and acylated benzothiophene derivatives.
Applications De Recherche Scientifique
2-(Hexylthio)benzo[b]thiophene has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of organic semiconductors, dyes, and other functional materials.
Mécanisme D'action
The mechanism of action of 2-(Hexylthio)benzo[b]thiophene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity. For example, it may inhibit certain enzymes by forming covalent bonds with their active sites or alter receptor signaling pathways by binding to receptor sites.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzothiophene: The parent compound without the hexylthio group.
2-(Methylthio)benzo[b]thiophene: A similar compound with a methylthio group instead of a hexylthio group.
2-(Phenylthio)benzo[b]thiophene: A similar compound with a phenylthio group.
Uniqueness
2-(Hexylthio)benzo[b]thiophene is unique due to the presence of the hexylthio group, which imparts distinct chemical and physical properties. This group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C14H18S2 |
|---|---|
Poids moléculaire |
250.4 g/mol |
Nom IUPAC |
2-hexylsulfanyl-1-benzothiophene |
InChI |
InChI=1S/C14H18S2/c1-2-3-4-7-10-15-14-11-12-8-5-6-9-13(12)16-14/h5-6,8-9,11H,2-4,7,10H2,1H3 |
Clé InChI |
RJWQZTCYMCCUSL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCSC1=CC2=CC=CC=C2S1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


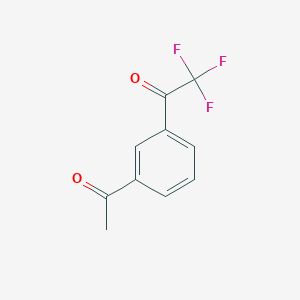

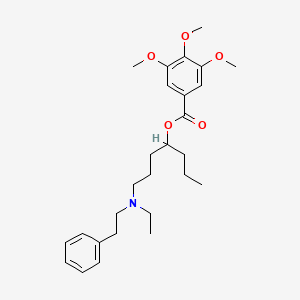
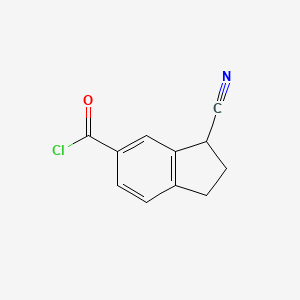
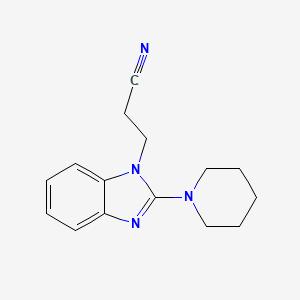
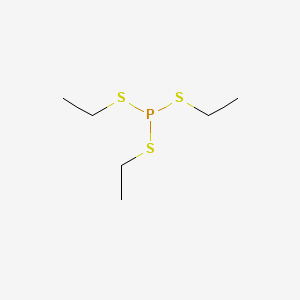
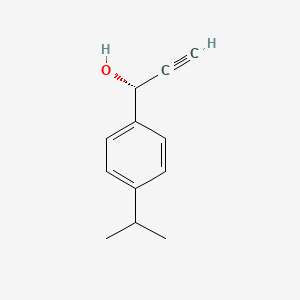

![(2S)-2-[[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]acetyl]amino]propanamide](/img/structure/B13798089.png)
![2,5,5-Trimethylbicyclo[2.2.1]hept-2-ene](/img/structure/B13798108.png)
